2-[(Tert-butoxycarbonyl)amino]-3-[2-({[(9H-fluoren-9-ylmethoxy)carbonyl]amino}methyl)phenyl]propanoic acid

Catalog No.
S12975675
CAS No.
M.F
C30H32N2O6
M. Wt
516.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[(Tert-butoxycarbonyl)amino]-3-[2-({[(9H-fluoren...

Product Name

2-[(Tert-butoxycarbonyl)amino]-3-[2-({[(9H-fluoren-9-ylmethoxy)carbonyl]amino}methyl)phenyl]propanoic acid

IUPAC Name

3-[2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Molecular Formula

C30H32N2O6

Molecular Weight

516.6 g/mol

InChI

InChI=1S/C30H32N2O6/c1-30(2,3)38-29(36)32-26(27(33)34)16-19-10-4-5-11-20(19)17-31-28(35)37-18-25-23-14-8-6-12-21(23)22-13-7-9-15-24(22)25/h4-15,25-26H,16-18H2,1-3H3,(H,31,35)(H,32,36)(H,33,34)

InChI Key

URDGEKHRYXDFMC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O

The compound 2-[(Tert-butoxycarbonyl)amino]-3-[2-({[(9H-fluoren-9-ylmethoxy)carbonyl]amino}methyl)phenyl]propanoic acid is a complex organic molecule with the molecular formula C28H34N2O8C_{28}H_{34}N_{2}O_{8} and a molecular weight of 526.59 g/mol. It is classified as an amino acid derivative, specifically a modified form of propanoic acid. The compound features several functional groups, including tert-butoxycarbonyl and fluorenylmethoxy carbonyl, which contribute to its chemical behavior and potential applications in various fields such as medicinal chemistry and biochemistry. The compound is identified by the CAS number 944283-08-3 and has a high purity level of 98% .

The reactivity of 2-[(Tert-butoxycarbonyl)amino]-3-[2-({[(9H-fluoren-9-ylmethoxy)carbonyl]amino}methyl)phenyl]propanoic acid can be attributed to its functional groups. Key reactions may include:

  • Hydrolysis: The tert-butoxycarbonyl group can be removed under acidic or basic conditions, releasing the amine functionality.
  • Esterification: The carboxylic acid group can react with alcohols to form esters, which may be useful in synthesizing derivatives.
  • Peptide Bond Formation: The amino group can participate in peptide synthesis, allowing for the incorporation of this compound into larger peptide structures.

These reactions are significant for synthesizing related compounds or modifying the molecule for specific applications.

While specific biological activity data for this compound is limited, its structure suggests potential interactions with biological systems. Compounds with similar structures often exhibit:

  • Antimicrobial Activity: Many amino acid derivatives show activity against various microorganisms.
  • Enzyme Inhibition: The presence of specific functional groups may allow this compound to interact with enzymes, potentially serving as an inhibitor.
  • Cell Signaling Modulation: Due to its structural complexity, it may influence cellular signaling pathways, which is a common characteristic of compounds used in therapeutic contexts.

Further studies are required to elucidate its precise biological effects.

The synthesis of 2-[(Tert-butoxycarbonyl)amino]-3-[2-({[(9H-fluoren-9-ylmethoxy)carbonyl]amino}methyl)phenyl]propanoic acid typically involves multi-step organic synthesis techniques:

  • Protection of Amino Groups: Initial protection of amine functionalities using tert-butoxycarbonyl groups.
  • Formation of the Fluorenylmethoxy Carbonyl Group: This can involve coupling reactions where fluorenylmethoxy carbonyl is introduced onto a precursor molecule.
  • Coupling Reactions: Various coupling methods (e.g., amide bond formation) are employed to assemble the final structure from simpler amino acids or derivatives.
  • Deprotection Steps: After assembly, deprotection reactions are performed to yield the final product.

These steps require careful optimization to ensure high yields and purity.

The unique structure of 2-[(Tert-butoxycarbonyl)amino]-3-[2-({[(9H-fluoren-9-ylmethoxy)carbonyl]amino}methyl)phenyl]propanoic acid lends itself to several potential applications:

  • Drug Development: Its ability to modify biological activity makes it a candidate for drug design, particularly in targeting specific enzymes or receptors.
  • Bioconjugation: The functional groups allow for conjugation with other molecules, which can be utilized in creating targeted therapies or imaging agents.
  • Research

Interaction studies involving this compound could focus on its binding affinity to various biological targets such as receptors or enzymes. Techniques such as:

  • Surface Plasmon Resonance (SPR): To measure real-time binding interactions.
  • Isothermal Titration Calorimetry (ITC): To determine thermodynamic parameters associated with binding.

These studies would provide insights into how this compound interacts at the molecular level, aiding in understanding its potential therapeutic effects.

Several compounds share structural features with 2-[(Tert-butoxycarbonyl)amino]-3-[2-({[(9H-fluoren-9-ylmethoxy)carbonyl]amino}methyl)phenyl]propanoic acid, including:

Compound NameCAS NumberKey Features
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(tert-butoxycarbonyl)phenyl)propanoic acid183070-44-2Contains similar fluorenylmethoxy and tert-butoxycarbonyl groups
3-(tert-butoxy)-2-((tert-butoxycarbonyl)amino)propanoic acid20887-86-9Lacks the complex aromatic substituents but shares basic structure
(S)-2-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanine1013883-02-7A simpler derivative that highlights the fluorenylmethoxy carbonyl moiety

Uniqueness

The uniqueness of 2-[(Tert-butoxycarbonyl)amino]-3-[2-({[(9H-fluoren-9-ylmethoxy)carbonyl]amino}methyl)phenyl]propanoic acid lies in its intricate combination of functional groups that allow for diverse chemical reactivity and potential applications in drug development and biochemical research. Its structural complexity provides opportunities for specific interactions that simpler analogs may not possess.

XLogP3

5.1

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

516.22603674 g/mol

Monoisotopic Mass

516.22603674 g/mol

Heavy Atom Count

38

Dates

Modify: 2024-08-10

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